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molecular formula C9H18O3 B8745355 2-(3,3-Dimethoxycyclopentyl)ethanol

2-(3,3-Dimethoxycyclopentyl)ethanol

Cat. No. B8745355
M. Wt: 174.24 g/mol
InChI Key: WJVUJSLLBQXALI-UHFFFAOYSA-N
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Patent
US08129398B2

Procedure details

A solution of 2-(3,3-dimethoxycyclopentyl)ethanol (203.3 g, 1167 mmol), in Et2O (1000 mL) was treated with p-toluene sulfonic acid (6.66 g, 35.0 mmol) and stirred for 16 hrs. The solution was extracted with water (4×100 mL) and the combined extracts were concentrated under reduced pressure to give the title compound (142.33 g, 1110 mmol, 95% yield), as a dark brown oil. 1H NMR (500 MHz, CDCl3) δ ppm 3.64-3.76 (2 H, m), 2.41 (1 H, dd, J=17.85, 7.17 Hz), 2.24-2.35 (2 H, m), 2.13-2.23 (2 H, m), 1.82 (1 H, dd, J=18.01, 10.38 Hz), 1.64-1.77 (2 H, m), 1.49-1.60 (1 H, m). 13C NMR (126 MHz, CDCl3) δ ppm 219.75, 61.30, 45.21, 38.54, 38.41, 34.01, 29.67.
Quantity
203.3 g
Type
reactant
Reaction Step One
Quantity
6.66 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1(OC)[CH2:7][CH2:6][CH:5]([CH2:8][CH2:9][OH:10])[CH2:4]1.C1(C)C=CC(S(O)(=O)=O)=CC=1>CCOCC>[OH:10][CH2:9][CH2:8][CH:5]1[CH2:6][CH2:7][C:3](=[O:2])[CH2:4]1

Inputs

Step One
Name
Quantity
203.3 g
Type
reactant
Smiles
COC1(CC(CC1)CCO)OC
Name
Quantity
6.66 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
1000 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with water (4×100 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the combined extracts were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCCC1CC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1110 mmol
AMOUNT: MASS 142.33 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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